REACTION_SMILES
|
[CH3:5][O:6][c:7]1[cH:8][c:9]2[c:14]([cH:15][c:16]1[O:17][CH3:18])-[c:13]1[n:12]([c:22](=[O:23])[n:21]([CH2:24][CH2:25][NH2:26])[c:20](=[N:27][c:28]3[c:29]([CH3:36])[cH:30][c:31]([CH3:35])[cH:32][c:33]3[CH3:34])[cH:19]1)[CH2:11][CH2:10]2.[ClH:37].[Na+:39].[Na:1][O:2][C:3]#[N:4].[OH-:38].[OH2:40]>>[O:2]=[C:3]([NH2:4])[NH:26][CH2:25][CH2:24][n:21]1[c:20](=[N:27][c:28]2[c:29]([CH3:36])[cH:30][c:31]([CH3:35])[cH:32][c:33]2[CH3:34])[cH:19][c:13]2[n:12]([c:22]1=[O:23])[CH2:11][CH2:10][c:9]1[cH:8][c:7]([O:6][CH3:5])[c:16]([O:17][CH3:18])[cH:15][c:14]1-2
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Name
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COc1cc2c(cc1OC)-c1cc(=Nc3c(C)cc(C)cc3C)n(CCN)c(=O)n1CC2
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Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc2c(cc1OC)-c1cc(=Nc3c(C)cc(C)cc3C)n(CCN)c(=O)n1CC2
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
N#CO[Na]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CO[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2c(cc1OC)-c1cc(=Nc3c(C)cc(C)cc3C)n(CCNC(N)=O)c(=O)n1CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:5][O:6][c:7]1[cH:8][c:9]2[c:14]([cH:15][c:16]1[O:17][CH3:18])-[c:13]1[n:12]([c:22](=[O:23])[n:21]([CH2:24][CH2:25][NH2:26])[c:20](=[N:27][c:28]3[c:29]([CH3:36])[cH:30][c:31]([CH3:35])[cH:32][c:33]3[CH3:34])[cH:19]1)[CH2:11][CH2:10]2.[ClH:37].[Na+:39].[Na:1][O:2][C:3]#[N:4].[OH-:38].[OH2:40]>>[O:2]=[C:3]([NH2:4])[NH:26][CH2:25][CH2:24][n:21]1[c:20](=[N:27][c:28]2[c:29]([CH3:36])[cH:30][c:31]([CH3:35])[cH:32][c:33]2[CH3:34])[cH:19][c:13]2[n:12]([c:22]1=[O:23])[CH2:11][CH2:10][c:9]1[cH:8][c:7]([O:6][CH3:5])[c:16]([O:17][CH3:18])[cH:15][c:14]1-2
|
Name
|
COc1cc2c(cc1OC)-c1cc(=Nc3c(C)cc(C)cc3C)n(CCN)c(=O)n1CC2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc2c(cc1OC)-c1cc(=Nc3c(C)cc(C)cc3C)n(CCN)c(=O)n1CC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
N#CO[Na]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CO[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2c(cc1OC)-c1cc(=Nc3c(C)cc(C)cc3C)n(CCNC(N)=O)c(=O)n1CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |